tert-Octyl mercaptan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,4-trimethylpentane-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S/c1-7(2,3)6-8(4,5)9/h9H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLAEIZEPJAELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S, Array | |
| Record name | TERT-OCTYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30025 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | tert-OCTYL MERCAPTAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1494 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059707 | |
| Record name | 2-Pentanethiol, 2,4,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | tert-Octyl mercaptan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1639 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | tert-OCTYL MERCAPTAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1494 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
154-166 °C, 155 °C | |
| Record name | T-OCTYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6319 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | tert-OCTYL MERCAPTAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1494 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
115 °F (46 °C) (Open cup), 46 °C o.c. | |
| Record name | T-OCTYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6319 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | tert-OCTYL MERCAPTAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1494 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | tert-OCTYL MERCAPTAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1494 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.848 at 15.5 °C, Relative density (water = 1): 0.85 | |
| Record name | T-OCTYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6319 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | tert-OCTYL MERCAPTAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1494 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
5.0 (Air = 1), Relative vapor density (air = 1): 5.0 | |
| Record name | T-OCTYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6319 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | tert-OCTYL MERCAPTAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1494 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
4.93 [mmHg], 5.20 mm Hg at 25 °C /Extrapolated/ | |
| Record name | tert-Octyl mercaptan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1639 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | T-OCTYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6319 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
141-59-3 | |
| Record name | TERT-OCTYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30025 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4,4-Trimethyl-2-pentanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | t-Octyl mercaptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | t-Octyl mercaptan | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/t-octyl-mercaptan-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | 2-Pentanethiol, 2,4,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentanethiol, 2,4,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,4-trimethylpentane-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-OCTYL MERCAPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K908VW4U2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | T-OCTYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6319 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | tert-OCTYL MERCAPTAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1494 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-74 °C | |
| Record name | tert-OCTYL MERCAPTAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1494 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Pathways
The conventional methods for producing tert-Octyl mercaptan are well-documented, relying on acid catalysis to facilitate the addition of hydrogen sulfide (B99878) to a specific branched olefin.
Acid-catalyzed synthesis is the most widely utilized method for the preparation of tertiary thiols like this compound. nih.govregulations.govnih.gov This approach employs an acid catalyst to promote the addition of a thiol group to the tertiary carbon atom of a branched alkene. The process is foundational for the industrial-scale production of various tertiary mercaptans. nih.gov
The primary industrial route to this compound involves the direct addition of hydrogen sulfide (H₂S) to diisobutylene, which is a readily available C8 branched olefin. google.com The reaction mechanism follows Markovnikov's rule, where the hydrogen atom of H₂S attaches to the carbon atom with more hydrogen substituents, and the sulfhydryl group (-SH) adds to the more substituted carbon atom, resulting in the desired tertiary mercaptan. tuat.ac.jpciac.jl.cn The formation of this compound from diisobutylene and H₂S can be accompanied by the creation of byproducts, including other mercaptans and sulfides. google.comgoogle.com
Advanced Synthetic Research and Catalyst Development
Ongoing research seeks to refine the synthesis of this compound by exploring novel catalysts and reaction conditions to enhance product yield and minimize byproduct formation.
Synthesis of this compound is often conducted under pressure, which can influence reaction rates and product distribution. google.com Operating at elevated pressures, such as 10 to 16 bars, is common in industrial settings. google.com However, high-pressure and high-temperature conditions can lead to the formation of undesirable byproducts. google.comciac.jl.cn A significant byproduct is tert-butyl mercaptan, which arises from the decomposition of the diisobutylene feedstock. google.com Research has shown that while maintaining pressure, lowering the reaction temperature can dramatically reduce the formation of these byproducts and improve the selectivity for this compound. google.com
The following table illustrates the effect of reaction temperature on the yield of this compound and the formation of byproducts when reacting diisobutylene with hydrogen sulfide under pressure using a heterogeneous catalyst. google.com
| Temperature (°C) | Diisobutylene Conversion (%) | This compound (TOM) Yield (%) | tert-Butyl Mercaptan (TBM) Yield (%) | Other Byproducts (%) |
| 45 | 97.8 | 80.9 | 3.5 | 12.0 |
| 30 | 97.6 | 91.0 | 0.2 | 5.0 |
| 20 | 97.3 | 92.5 | 0.0 | 4.0 |
| 10 | 97.1 | 93.0 | 0.0 | 3.6 |
| 5 | 96.5 | 94.2 | 0.0 | 2.5 |
This table is generated based on data from patent US4891445A. google.com
Triphase transfer catalysis (TPTC) represents an advanced synthetic technique applicable to thiol synthesis. In this system, the catalyst, often a quaternary ammonium (B1175870) salt grafted onto a polymer support, forms a third phase that facilitates the reaction between reactants present in two immiscible liquid phases (e.g., aqueous and organic). google.comrsc.org This method has been successfully used to synthesize thiols from alkyl halides and sodium hydrosulfide. google.comsciensage.info The key advantages of TPTC include mild reaction conditions, high catalyst activity, and simplified catalyst recovery and reuse, which is achieved by simple filtration. google.comresearchgate.net While not exclusively documented for this compound synthesis from olefins, the successful preparation of tert-butyl mercaptan using a triphase transfer catalyst from tert-butyl bromide demonstrates its potential applicability in related thiol production. researchgate.net
The use of heterogeneous catalysts, which exist in a different phase from the reactants, is a cornerstone of modern chemical manufacturing, including thiol production. For the synthesis of this compound, solid acid catalysts are particularly important. Cation exchange resins, such as sulfonated styrene-divinylbenzene copolymers (e.g., Amberlyst 15), serve as effective and reusable heterogeneous catalysts for the addition of H₂S to olefins like diisobutylene. google.comgoogle.com The use of a dry cation exchange resin has been shown to produce excellent yields of tertiary mercaptans while minimizing byproduct formation, especially when the reaction is carried out at temperatures below 45°C. google.com Other solid catalysts, such as modified Y-molecular sieves, have also been explored for the synthesis of similar tertiary mercaptans, indicating a broad research interest in developing robust heterogeneous catalysts for these reactions. google.com
Reaction Mechanisms of this compound
Tertiary-octyl mercaptan, a sterically hindered thiol, exhibits distinct reactivity influenced by the bulky tertiary alkyl group attached to the sulfur atom. Its reaction mechanisms are a subject of interest, particularly in the context of its interactions with oxidizing agents and sulfur-containing acids.
The reaction between mercaptans and sulfinic acids is complex, with pathways and products influenced by the reaction conditions and the structure of the reactants.
Studies on the reaction of mercaptans with p-toluenesulfinic acid have shed light on the probable mechanistic pathways. Research involving various mercaptans, such as isopropyl, butyl, and benzyl (B1604629) mercaptan, in an acetic acid-water-sulfuric acid solution, reveals a consistent stoichiometry. oregonstate.edu It is observed that three moles of mercaptan react with one mole of sulfinic acid. oregonstate.edu
Where:
RSH is the mercaptan (e.g., this compound)
ArSO₂H is the sulfinic acid (e.g., p-toluenesulfinic acid)
ArSSR is the unsymmetrical disulfide
RSSR is the symmetrical disulfide
The mechanism is thought to involve a rate-determining step where a nucleophilic catalyst attacks the sulfenyl sulfur of a protonated sulfinyl group. acs.org Another potential pathway involves the formation of thiosulfinates as intermediates. For instance, the reaction of tert-butyl thiol, which is structurally similar to this compound, with arylsulfinic acids can produce the corresponding thiosulfinate. acs.org The general metabolic pathways for thiols also suggest that they can be oxidized to form intermediate sulfenic acids (RSOH), which can then be further oxidized to sulfinic (RSO₂H) and sulfonic (RSO₃H) acids. nih.govnih.gov
Following the established stoichiometry, the reaction of this compound with an aromatic sulfinic acid like p-toluenesulfinic acid is expected to yield two primary disulfide products. oregonstate.edu
The identified products are:
A symmetrical disulfide: Derived from the starting mercaptan. In this case, it would be di-tert-octyl disulfide.
An unsymmetrical disulfide: Formed between the mercaptan and the sulfinic acid. In this case, it would be S-p-tolyl S'-tert-octyl disulfide. oregonstate.edu
Experimental work with other mercaptans has shown that roughly equimolar amounts of these two types of disulfides are isolated from the reaction mixture. oregonstate.edu
Table 1: Reactants and Products in the Reaction of this compound with p-Toluenesulfinic Acid This table is interactive. Click on the headers to sort.
| Role | Compound Name | Chemical Formula |
|---|---|---|
| Reactant | This compound | C₈H₁₈S |
| Reactant | p-Toluenesulfinic Acid | C₇H₈O₂S |
| Product | Di-tert-octyl Disulfide | C₁₆H₃₄S₂ |
| Product | S-p-tolyl S'-tert-octyl Disulfide | C₁₅H₂₄S₂ |
| Product | Water | H₂O |
The sulfhydryl group (-SH) of this compound is susceptible to oxidation, leading to a variety of products, most notably disulfides. This transformation can be achieved through several methods, including direct oxidation and catalyzed processes.
The oxidation of thiols to disulfides is a fundamental transformation. For this compound, this involves the coupling of two thiol molecules to form di-tert-octyl disulfide.
A mild and environmentally conscious method for this oxidation involves using hydrogen peroxide as the oxidant in the presence of a catalyst, such as an iodide ion or molecular iodine. researchgate.net In one study, the oxidation of tert-octylthiol using 30% hydrogen peroxide and a catalytic amount of sodium iodide in ethyl acetate (B1210297) yielded di(tert-octyl) disulfide. researchgate.netthieme-connect.com
Industrial processes often employ the oxidation of mercaptans to disulfides as a method for regenerating "fat" aqueous caustic solutions that have been used to extract mercaptans from hydrocarbon oils. google.com These processes typically involve oxidation with free oxygen in the presence of a catalyst. One effective catalytic system uses a combination of hydroquinone (B1673460) and a water-soluble iron salt, such as ferric chloride. google.com The major product in reactions where the mole ratio of base to mercaptan is low (less than 0.7:1) is the disulfide. google.com Other basic catalysts can also be employed, sometimes with a transition metal compound as a cocatalyst, under elevated temperature and pressure to achieve high conversion rates to the corresponding disulfide. google.com
Table 2: Catalytic Systems for the Oxidation of Mercaptans to Disulfides This table is interactive. Click on the headers to sort.
| Oxidant | Catalyst System | Typical Conditions | Reference |
|---|---|---|---|
| Hydrogen Peroxide | Sodium Iodide / Iodine | Room Temperature, Ethyl Acetate | researchgate.net |
| Oxygen | Hydroquinone & Ferric Chloride | Aqueous Caustic Solution | google.com |
Metalloporphyrins, which are synthetic analogues of the active center in cytochrome P450 enzymes, are versatile and efficient catalysts for a range of oxidation reactions, including the oxidation of thiols. yu.edu.jo These complexes can catalyze the oxygenation of various substrates in the presence of an oxygen atom donor. yu.edu.joresearchgate.net
The general mechanism involves the metalloporphyrin activating an oxygen donor, such as hydrogen peroxide (H₂O₂), iodosylbenzene, or molecular oxygen, which then oxidizes the substrate. researchgate.net While specific studies detailing the oxidation of this compound with metalloporphyrins are not prevalent, the known reactivity of these catalysts with thiols indicates their applicability. yu.edu.jo The process is highly adaptable, with the choice of the central metal in the porphyrin ring and the specific oxygen donor influencing the reaction's efficiency and outcome. researchgate.net
Furthermore, related macrocyclic complexes like cobalt(II) phthalocyanines have shown significant catalytic activity in the oxidation of mercaptans. worldscientific.com The fixation of metalloporphyrins onto solid supports, such as ultralarge-pore silicates, can enhance their catalytic activity, particularly for bulky substrates like this compound. capes.gov.br
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetic Acid |
| Benzyl Mercaptan |
| Butyl Mercaptan |
| Cobalt(II) Phthalocyanine |
| Di-tert-octyl Disulfide |
| Ethyl Acetate |
| Ferric Chloride |
| Hydrogen Peroxide |
| Hydrogen Sulfide |
| Hydroquinone |
| Iodosylbenzene |
| Isopropyl Mercaptan |
| Molecular Iodine |
| p-Toluenesulfinic Acid |
| S-p-tolyl S'-tert-octyl Disulfide |
| Sodium Iodide |
| Sulfenic Acid |
| Sulfinic Acid |
| Sulfonic Acid |
| Sulfuric Acid |
| tert-Butyl Thiol |
| This compound |
| Thiosulfinate |
Nucleophilic and Electrophilic Addition Reactions
This compound, with its nucleophilic sulfur atom, participates in a variety of addition reactions. The sulfur atom can act as a potent nucleophile, particularly in its thiolate form, attacking electron-deficient centers. Conversely, under acidic conditions, it can add to alkenes in reactions that proceed via an electrophilic mechanism initiated by protonation of the double bond.
Nucleophilic Addition Reactions
The sulfur atom in thiols is significantly more nucleophilic than the oxygen in alcohols, and this property is central to its reactivity. libretexts.org The conjugate base of a thiol, a thiolate anion (RS⁻), is an even more powerful nucleophile and is readily formed in the presence of a base. libretexts.org These thiolates are excellent nucleophiles in addition reactions, most notably in Michael-type additions to α,β-unsaturated carbonyl compounds and other activated alkenes. cdnsciencepub.com
The Michael addition involves the 1,4-nucleophilic addition of a soft nucleophile, such as a thiolate, to a conjugated system. cdnsciencepub.com The mechanism typically involves the attack of the thiolate anion on the β-carbon of the unsaturated system, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product.
Detailed research on the addition of tertiary mercaptans to olefins highlights the conditions favoring such reactions. Studies on tert-dodecyl mercaptan, a structurally similar and heavier homolog of this compound, provide insight into the reaction kinetics and catalytic requirements. In one such study, the addition of tert-dodecyl mercaptan to octene-1 was investigated in the presence of a heterogeneous copper(I) oxide (Cu₂O) catalyst and an aqueous alkali solution. researchgate.net The reaction proceeds against the Markovnikov rule, yielding thermally stable organic sulfides. researchgate.net The reaction was found to be first-order with respect to the mercaptan. researchgate.net
The choice and concentration of the base were found to significantly influence the reaction rate. The use of potassium hydroxide (B78521) resulted in a higher reaction rate compared to sodium hydroxide, which is attributed to the higher dissociation constant of potassium hydroxide, leading to a greater concentration of the active thiolate species. researchgate.net
Table 1: Effect of Base Concentration on the Initial Rate of Addition of tert-Dodecyl Mercaptan to Octene-1 researchgate.net Reaction Conditions: 80°C, 0.03125 mol/L tert-dodecyl mercaptan, 0.064 mol octene-1, 5 g Cu₂O-40 catalyst, Argon atmosphere.
| Concentration of Potassium Hydroxide (mol/L) | Initial Reaction Rate (mol L⁻¹ min⁻¹) |
| 1.95 | Data not specified |
| 4.24 | Data not specified |
| 6.90 | Data not specified |
| 9.97 | Data not specified |
| 13.48 | > 8.0 x 10⁻⁵ |
This base-catalyzed nucleophilic addition of the mercaptan to an alkene represents a key synthetic route for producing functionalized thioethers.
Electrophilic Addition Reactions
While the thiol group is inherently nucleophilic, this compound can also participate in addition reactions that are classified as electrophilic additions to alkenes. In this context, the alkene's π-electron system acts as the nucleophile. lasalle.edu The reaction is typically catalyzed by a strong acid, which protonates the alkene to form a carbocation intermediate. lasalle.edu This electrophilic carbocation is then rapidly attacked by the nucleophilic sulfur atom of the mercaptan. The regioselectivity of the addition follows Markovnikov's rule, where the proton adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. lasalle.edu
The synthesis of this compound itself is a prime example of this type of reaction, involving the acid-catalyzed addition of hydrogen sulfide (H₂S) to an isobutylene (B52900) homopolymer, specifically diisobutylene. google.comias.ac.in In this industrial process, a dry cation exchange resin, such as Amberlyst 15, is often used as the acid catalyst. google.com The diisobutylene is protonated to form a tertiary carbocation, which is then attacked by hydrogen sulfide.
Research has shown that reaction temperature plays a critical role in the selectivity of this synthesis. Operating at temperatures below 45°C, and preferably between 0°C and 35°C, significantly improves the yield of this compound while minimizing the formation of byproducts like tert-butyl mercaptan and other decomposition products. google.com
Table 2: Influence of Temperature on the Synthesis of this compound via Electrophilic Addition google.com Catalyst: Amberlyst 15 resin
| Temperature (°C) | Diisobutylene Conversion (%) | This compound (TOM) Yield (%) | tert-Butyl Mercaptan (TBM) Yield (%) | Other Byproducts (%) |
| 45 | 98 | 81.2 | 4.2 | 11 |
| 30 | 97.6 | 91 | 0.2 | 5 |
| 20 | 97.3 | 92.5 | 0 | 4 |
| 10 | 97.1 | 93 | 0 | 3.6 |
| 5 | 96.5 | 94.2 | 0 | 2.5 |
This reaction demonstrates the principles of electrophilic addition where the olefin is the initial reactant with the catalyst, and the sulfur-containing compound (in this case, H₂S) acts as the subsequent nucleophile. A similar mechanism would apply for the addition of this compound to another alkene molecule under acidic conditions.
Applications and Mechanistic Roles in Polymer Science and Engineering
Mechanism of Action as a Chain Transfer Agent
Chain Transfer: Pn• + RSH → PnH + RS•
Reinitiation: RS• + M → P₁•
Here, Pn• is the active polymer chain of length 'n', RSH is the tert-octyl mercaptan, PnH is the terminated ("dead") polymer chain, RS• is the thiyl radical, M is a monomer molecule, and P₁• is a new active polymer chain of length one.
The primary application of this compound in polymerization is to control the molecular weight of the resulting polymer. atamanchemicals.comadakem.com By introducing a controlled number of termination and reinitiation events, the agent effectively shortens the average length of the polymer chains. mdpi.com This results in a polymer with a lower average molecular weight compared to what would be produced in the absence of the CTA.
Furthermore, the use of a chain transfer agent leads to a more uniform, or narrower, molecular weight distribution (polydispersity). atamanchemicals.com In systems without a CTA, polymer chains grow to various lengths, leading to a broad distribution. By constantly terminating growing chains and starting new ones, this compound ensures that the polymer chains are more consistent in size, which is critical for achieving specific material properties like viscosity, tensile strength, and processability. atamanchemicals.comatamankimya.com
This compound can influence the degree of branching in a polymer. atamanchemicals.com Branching often occurs through a mechanism called chain transfer to polymer, where a growing radical abstracts a hydrogen atom from the backbone of an already formed ("dead") polymer chain. This creates a new radical site on the polymer backbone, from which a new branch can grow. This is more prevalent with longer polymer chains and at higher monomer conversions.
By effectively regulating and limiting the growth of polymer chains, this compound reduces the probability of chain transfer to the polymer. rubbernews.com Shorter chains present a smaller target for this type of transfer reaction. Consequently, the use of the CTA helps to produce more linear polymers with a reduced degree of branching, which can be desirable for specific applications. atamanchemicals.com
The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). A higher Ctr value indicates a more efficient CTA.
Generally, for a given monomer system:
Primary (n-alkyl) mercaptans are more efficient CTAs than tertiary (t-alkyl) mercaptans of the same carbon number. For example, in styrene (B11656) polymerization at 50°C, n-octyl mercaptan has a Ctr of 19, while t-dodecyl mercaptan has a much lower Ctr of 2.9. rubbernews.com This difference is attributed to the greater steric hindrance around the sulfur atom in tertiary mercaptans.
Within a homologous series of tertiary mercaptans , the regulating efficiency tends to decrease as the molecular weight (carbon number) increases. rubbernews.com
The following table presents chain transfer constants for various mercaptans in different monomer systems, illustrating these comparative trends.
| Mercaptan | Monomer | Temperature (°C) | Chain Transfer Constant (Ctr) |
| n-Octyl Mercaptan | Styrene | 50 | 19 rubbernews.com |
| n-Dodecyl Mercaptan (NDM) | Styrene | 60 | 13.0 sco-sakai-chem.com |
| tert-Dodecyl Mercaptan (TDM) | Styrene | 50 | 2.9 rubbernews.com |
| tert-Dodecyl Mercaptan (TDM) | Styrene | 60 | 13.6 sco-sakai-chem.com |
| n-Octyl Mercaptan | Butadiene | 50 | 16 - 19 rubbernews.com |
| tert-Dodecyl Mercaptan (TDM) | Methyl Methacrylate (MMA) | 60 | 1.25 sco-sakai-chem.com |
| n-Butyl Mercaptan | Methyl Acrylate (B77674) | 60 | 1.69 ± 0.17 rubbernews.com |
Note: Data is compiled from multiple sources. Discrepancies in values for similar systems (e.g., TDM in Styrene at ~60°C) can arise from different experimental conditions and analytical methods.
Research in Specific Polymerization Systems
Tertiary-alkyl mercaptans are extensively used as molecular weight modifiers in the emulsion copolymerization of styrene and butadiene to produce styrene-butadiene rubber (SBR), a vital synthetic rubber for applications like tires. atamanchemicals.comatamankimya.com The "cold" emulsion SBR process, in particular, relies on highly active initiator systems and efficient chain transfer agents to produce polymers with desired properties at low temperatures (e.g., 5°C). cir-safety.orgnist.gov
In this system, this compound's analogue, tert-dodecyl mercaptan (TDM), is a preferred regulator. researchgate.net Research has shown that the use of TDM in the miniemulsion polymerization of SBR can lead to a desirable low gel content (below 10%), indicating minimal cross-linking and good processability. mdpi.com The mercaptan is gradually consumed during the polymerization process. google.com Its presence is critical for achieving the target molecular weight and plasticity required for SBR applications. google.com
The following table outlines a typical recipe for "cold" emulsion SBR polymerization, highlighting the role of the mercaptan as a key component.
| Component | Parts per 100 Parts Monomer | Function |
| Butadiene | 70-75 | Monomer cir-safety.org |
| Styrene | 25-30 | Monomer cir-safety.org |
| Water | 180 | Polymerization Medium cir-safety.org |
| Fatty Acid/Rosin Soap | ~4.5 | Emulsifier cir-safety.org |
| tert-Dodecyl Mercaptan | ~0.23 | Chain Transfer Agent cir-safety.org |
| p-Menthane Hydroperoxide | ~0.04 | Initiator (Oxidant) cir-safety.org |
| Sodium Formaldehyde Sulphoxylate | ~0.04 | Initiator (Reductant) cir-safety.org |
| Ferrous Sulfate Heptahydrate | Trace | Activator cir-safety.org |
Acrylic and Vinyl Monomer Polymerization
The use of CTAs like tert-dodecyl mercaptan is particularly prevalent in the production of acrylics, styrenics, and other vinyl polymers. atamankimya.comatamankimya.com This control over molecular weight is critical for achieving desired polymer characteristics such as elasticity, strength, and ease of processing. atamankimya.com The branched structure of tertiary-alkyl mercaptans enhances their reactivity, making them a preferred choice in the synthesis of plastics, adhesives, and coatings. atamankimya.com For instance, in the polymerization of vinyl halides with vinyl esters, mercaptans are used to produce copolymers with low molecular weight and improved melt flow properties. google.com
A key advantage of using these agents is the ability to produce polymers with a more uniform molecular weight distribution, as they prevent the uncontrolled growth of a few very long chains. atamankimya.com Research into the polymerization of various monomers has established chain transfer constants for different mercaptans, which allows for the calculation of the precise amount of CTA needed to achieve a target molecular weight. rubbernews.com
Emulsion Polymerization Studies
Emulsion polymerization is a common industrial process for producing a wide variety of materials, including synthetic rubbers, paints, and adhesives. endress.com In this process, tert-alkyl mercaptans like tert-dodecyl mercaptan act as crucial "moderators" or chain transfer agents. endress.com They are essential for controlling the molecular weight and gel content in the resulting polymer latex. google.comgoogleapis.com
Studies on the emulsion polymerization of styrene-butadiene rubber (SBR) and carboxylated styrene-butadiene latex for paper coatings demonstrate the importance of TDM. atamankimya.comgoogle.com A significant challenge in these systems is that the decomposition rate of TDM can be much faster than the monomer conversion rates, complicating the control of gel content throughout the reaction. google.com To address this, kinetic control methods have been developed, such as adjusting the initial monomer charge and continuously feeding the mercaptan during the polymerization process. google.com
In the context of acrylic emulsion polymerization, TDM is added to the formulation to regulate polymer chain length. mdpi.comresearchgate.netnih.gov However, the effectiveness of mercaptans in emulsion systems is influenced by their physical properties. Mercaptans with more than 10 carbon atoms, such as TDM, are subject to diffusional limitations due to their low water solubility. core.ac.uk This can make them less efficient, as their ability to diffuse from monomer droplets to the polymerization sites within micelles or polymer particles is restricted. core.ac.uk Starved-feed polymerization, where a mixture of monomer and CTA is fed slowly into the reactor, is one strategy used to overcome these limitations and maintain a constant molecular weight distribution throughout the polymerization. acs.org
Impact on Polymer Properties and Performance
The introduction of this compound or its analogues during polymerization has a profound and direct impact on the final material's macroscopic properties and performance characteristics.
Adhesion Characteristics in Pressure-Sensitive Adhesives
In the formulation of pressure-sensitive adhesives (PSAs), achieving a precise balance between adhesive properties (tack and peel) and cohesive properties (shear resistance) is paramount. mdpi.comresearchgate.net Tert-dodecyl mercaptan is a key tool for manipulating this balance in water-based acrylic PSAs. mdpi.comresearchgate.netmdpi.com
The molecular weight of the polymer is a determining factor for adhesive performance. Generally, low molecular weights enhance tack, medium molecular weights influence peel resistance, and high molecular weights are critical for shear resistance. mdpi.com By adding TDM, formulators can decrease the polymer's molecular weight and reduce the formation of insoluble polymer gel. mdpi.comresearchgate.net This reduction in molecular weight and cohesive strength results in higher tack and peel resistance values, as the shorter polymer chains have greater mobility and can interact more effectively with the substrate. mdpi.com Conversely, this same reduction in cohesive strength leads to lower shear resistance. mdpi.comresearchgate.netnih.gov
Research has systematically shown that as the concentration of TDM in an acrylic PSA formulation is increased, the gel content decreases significantly. This directly correlates with an increase in peel resistance and tack, but a decrease in shear resistance. mdpi.comresearchgate.net For example, in one study, increasing the TDM level from 0.00 to 0.20 parts per hundred monomer (phm) was sufficient to almost completely eliminate the gel fraction. mdpi.com
Table 1: Effect of tert-Dodecyl Mercaptan (TDM) on Gel Content and Shear Resistance in an Acrylic PSA
| TDM Concentration (phm) | Acrylic Acid (AA) Concentration (phm) | Gel Content (%) | Static Shear Resistance (hours) on PET |
| 0.00 | 1.5 | ~45 | > 168 |
| 0.05 | 1.5 | ~10 | ~100 |
| 0.10 | 1.5 | < 5 | ~20 |
| 0.20 | 1.5 | ~0 | < 10 |
Data adapted from a study on water-based acrylic PSAs, demonstrating that increasing TDM concentration reduces gel content and cohesive strength (shear resistance). mdpi.com
Thermal and Thermo-Oxidative Stability of Polymers
The use of chain transfer agents can also enhance the stability of polymers at high temperatures. A study on poly(methyl methacrylate) (PMMA) prepared via high-temperature continuous polymerization found that the addition of t-dodecyl mercaptan significantly improved both its thermal and thermo-oxidative stability. researchgate.net
The mechanisms for these two types of stability were found to be distinct. The improvement in thermal stability (in an inert atmosphere) was attributed to the reduction in the relative proportion of polymer chains with unsaturated ends, which are weak points that can initiate thermal degradation. researchgate.net In contrast, the enhancement of thermo-oxidative stability (in the presence of air) was credited to the stabilizing effect of the chain transfer agent's fragments located at the end of the polymer chains. researchgate.net Similarly, n-octyl mercaptan has been noted to improve the thermal stability of polymers. google.com
Control of Gel Content Formation in Polymers
Gel, which is an insoluble, cross-linked fraction within a polymer matrix, can be detrimental to the processing and performance of many materials. mdpi.com Tert-alkyl mercaptans are highly effective at controlling and reducing the formation of this gel fraction during polymerization. mdpi.comresearchgate.net
Gel formation is a result of intermolecular chain transfer to the polymer, which leads to branching and the creation of a cross-linked network, particularly at high monomer conversions. mdpi.com By acting as a chain transfer agent, a mercaptan provides a more efficient pathway for radical transfer. It terminates growing chains before they become excessively long and branched, thereby reducing the likelihood of forming an insoluble network. mdpi.commdpi.com
In studies of both acrylic and chloroprene-based polymers, a clear inverse relationship between the concentration of the mercaptan chain transfer agent and the final gel content has been established. googleapis.commdpi.com For instance, research on water-based acrylic adhesives demonstrated that increasing the amount of tert-dodecyl mercaptan from 0.00 to 0.15 phm caused the gel content to plummet from 55% to 0%. mdpi.com This control is essential for ensuring the processability and desired performance of the final polymer product. googleapis.commdpi.com
Table 2: Effect of Chain Transfer Agents on Molecular Weight in Emulsion Polymerization
| Chain Transfer Agent | mol% (vs. Monomer) | Mn (Number-Average Molecular Weight) | Mw (Weight-Average Molecular Weight) | Mw/Mn (Polydispersity Index) |
| tert-Dodecyl Mercaptan (TDM) | 1.5 | 6,530 | 18,400 | 2.82 |
| n-Dodecyl Mercaptan (NDM) | 1.5 | 6,250 | 27,800 | 4.45 |
| No CTA (Conceptual) | 0 | High | Very High | Broad |
Computational and Simulation Studies in Polymerization
To better understand and optimize complex polymerization processes involving chain transfer agents, computational and simulation studies are increasingly employed. Mathematical models have been developed to predict the outcomes of emulsion polymerizations where tert-alkyl mercaptans are used to control molecular weight. core.ac.ukacs.org
One such study focused on the starved emulsion polymerization of styrene, using tert-dodecyl and tert-nonyl mercaptans as modifiers. acs.org A mathematical model was created to interpret the effect of the mercaptan's chain length and its mass transfer resistance, which is linked to its water solubility. The model successfully predicted the constant molecular weight distribution achieved under starved-feed conditions. acs.org
Another investigation developed a comprehensive mathematical model for the emulsion copolymerization of styrene and butyl acrylate in the presence of n-dodecyl mercaptan. core.ac.uk This model, consisting of a system of differential algebraic equations, was able to predict the time evolution of monomer conversion, residual monomer amounts, number and weight average molecular weights of the copolymers, and the average diameter of the latex particles. core.ac.uk Such computational tools are invaluable for reducing the need for extensive experimental work and for investigating the effects of CTA concentration and reaction temperature on the kinetics and final polymer properties. core.ac.uk
Monte Carlo Method for Copolymerization Analysis
The Monte Carlo method serves as a powerful statistical simulation technique for analyzing complex polymerization processes, including the synthesis of copolymers where this compound and similar chain transfer agents (CTAs) are employed to control molecular characteristics. ceur-ws.orgfinechem-mirea.ru This computational approach simulates the probabilistic nature of individual reaction events—such as propagation, termination, and chain transfer—at a molecular level, allowing for a detailed prediction of polymer properties like molecular weight distribution (MWD), copolymer composition, and microstructural features. ceur-ws.orgntnu.no
In the context of copolymerization involving this compound or analogous mercaptans (e.g., tert-dodecyl mercaptan), the Monte Carlo algorithm models the formation of individual copolymer macromolecules. ceur-ws.org The simulation tracks the dynamic growth of polymer chains and incorporates the probability of a chain transfer reaction occurring when a growing polymer radical encounters a CTA molecule. researchgate.net This allows researchers to investigate how variations in CTA concentration and feeding strategy impact the final product's properties. ceur-ws.orgfinechem-mirea.ru
Research based on mathematical simulation of butadiene-styrene copolymerization using the Monte Carlo method has demonstrated the significant influence of the CTA feeding mode on the resulting polymer. ceur-ws.org Studies have analyzed scenarios such as two-point versus three-point feeding of the CTA into a cascade of reactors. The simulation results predict how these different strategies affect the weight-average molecular weight and the MWD of the final copolymer. ceur-ws.orgfinechem-mirea.ru For instance, adding the CTA at an additional point in the reactor cascade can slow the growth of the weight-average molecular weight and shift the MWD by increasing the proportion of low-molecular-weight fractions. ceur-ws.org
The core of the Monte Carlo simulation in this application is the calculation of reaction probabilities for all possible elementary steps. finechem-mirea.runtnu.no The probability of a chain transfer event with an agent like this compound is determined by its concentration and its chain transfer constant (Ctr) relative to the rates of other reactions.
Table 1: Key Inputs for Monte Carlo Simulation of Copolymerization with a Chain Transfer Agent This table outlines the essential parameters required to model the effect of a chain transfer agent in a copolymerization process using the Monte Carlo method.
| Parameter | Description | Role in Simulation |
| Monomer Concentrations | Initial and feed concentrations of each monomer (e.g., Butadiene, Styrene). | Determines the probability of propagation events and influences copolymer composition. |
| Initiator Concentration | Concentration of the substance that starts the polymerization. | Affects the overall rate of polymerization and the number of polymer chains generated. |
| Chain Transfer Agent (CTA) Concentration | Concentration and feed rate of the CTA (e.g., this compound). | Directly influences the probability of chain transfer reactions, controlling molecular weight. ceur-ws.org |
| Reactivity Ratios (r₁, r₂) | Ratios of rate constants for a radical adding its own monomer versus the other comonomer. | Governs the sequence of monomer incorporation and the chemical composition of the copolymer. |
| Chain Transfer Constant (Ctr) | Ratio of the rate constant of chain transfer to the rate constant of propagation. | A critical value that quantifies the efficiency of the CTA in terminating a growing chain and starting a new one. rubbernews.com |
| Rate Constants (kp, kt, ktr) | Rate constants for propagation, termination, and transfer reactions. | Defines the absolute speed of each elementary reaction step in the simulation. rubbernews.com |
This table is a generalized representation based on principles of polymerization simulation. ceur-ws.orgfinechem-mirea.runtnu.no
Detailed research findings from simulations of butadiene-styrene copolymerization with tert-dodecyl mercaptan (a CTA structurally and functionally similar to this compound) provide specific insights. ceur-ws.orgfinechem-mirea.ru
Table 2: Simulated Effect of Chain Transfer Agent Feed Mode on Butadiene-Styrene Copolymer Properties This table summarizes the qualitative results obtained from Monte Carlo simulations comparing different feeding strategies for a chain transfer agent in a continuous reactor cascade. ceur-ws.org
| Property | Two-Point CTA Feed | Three-Point CTA Feed |
| Weight-Average Molecular Weight (Mw) | Higher terminal value | Slower growth rate, lower terminal value. ceur-ws.org |
| Molecular Weight Distribution (MWD) | Broader distribution with significant high-molecular-weight fraction. | Narrower distribution; increase in low-molecular-weight fractions and decrease in high-molecular-weight fractions. ceur-ws.org |
| Microheterogeneity Index | Wider range | Narrower range. ceur-ws.org |
Source: Based on findings from mathematical simulation studies of butadiene-styrene copolymerization. ceur-ws.orgfinechem-mirea.ru
The simulation algorithm functions by imitating the growth of macromolecules and tracking these processes, which allows for the accumulation of detailed information on the composition and length of the chains as they form. ceur-ws.org This predictive capability is crucial for optimizing industrial processes, as it allows for the analysis of a CTA's influence on the final product without the need for extensive, large-scale experimentation. ceur-ws.orgfinechem-mirea.ru By modeling the system at the particle level, the Monte Carlo method can accurately predict how adjustments in the CTA feed will modify the molecular characteristics and, consequently, the physical properties of the resulting copolymer. ceur-ws.orgresearchgate.net
Environmental Fate and Transformation Research
Biodegradation and Persistence Studies
"Ready biodegradability" is a stringent screening criterion used to identify chemicals that are likely to degrade rapidly and completely in the environment. nih.gov Standardized tests, such as the OECD Guideline 301 series, are employed to assess this. nih.gov
Data on the ready biodegradability of tert-octyl mercaptan itself is limited. However, studies on structurally similar compounds, such as n-octyl mercaptan and tert-dodecyl mercaptan (TDM), provide valuable insights. For instance, a study using OECD Test Guideline 301D found that n-octyl mercaptan was not readily biodegradable, showing only 10% degradation. sigmaaldrich.com Another study on n-octyl mercaptan reported 0% biodegradation over 28 days according to OECD Test Guideline 301. cpchem.com Similarly, TDM was found to be not readily biodegradable in a 28-day closed bottle test (OECD 301D). service.gov.uk
In contrast, one study on an unspecified test substance, under specific conditions in seawater, showed 68% biodegradation on day 28, suggesting it could be considered readily biodegradable in that environment. europa.eu However, another study evaluating ready biodegradability in water according to OECD Guideline 301 B concluded the test substance was not readily biodegradable, though the results were considered not representative due to high initial concentration and microbial inhibition. europa.eu
These varying results highlight the complexity of assessing biodegradability and the influence of test conditions and the specific structure of the alkylthiol.
Table 1: Biodegradability Data for Related Alkyl Thiols
| Compound | Test Guideline | Result | Degradation (%) | Source |
| n-Octyl mercaptan | OECD 301D | Not readily biodegradable | 10 | sigmaaldrich.com |
| n-Octyl mercaptan | OECD 301 | Not readily biodegradable | 0 | cpchem.com |
| tert-Dodecyl mercaptan | OECD 301D | Not readily biodegradable | Not specified | service.gov.uk |
| Unspecified test substance | OECD 301D (seawater) | Readily biodegradable | 68 | europa.eu |
| Unspecified test substance | OECD 301B | Not readily biodegradable | Not specified (inhibitory) | europa.eu |
Several factors contribute to the environmental persistence of this compound. Its chemical structure, particularly the highly branched nature of the tert-octyl group, is a significant determinant. Highly branched structures, like that found in tert-dodecyl mercaptan, are known to be more resistant to degradation. service.gov.uk The presence of the mercapto (-SH) group can also hinder biodegradation compared to the corresponding hydrocarbon. researchgate.net
Environmental conditions also play a crucial role. The availability of adapted microbial populations is essential for biodegradation to occur. However, at high concentrations, this compound can be inhibitory to the very microorganisms that would otherwise break it down. europa.eu The presence of oxygen is another critical factor, as aerobic degradation is a primary pathway for many organic compounds.
Environmental Distribution and Transport Mechanisms
The physical and chemical properties of this compound govern its movement and partitioning in the environment.
Volatility: With an estimated vapor pressure of 5.20 mm Hg at 25°C, this compound is considered volatile. nih.gov This property, combined with an estimated Henry's Law constant of 1.9 x 10⁻² atm-cu m/mole, suggests that volatilization from both moist soil and water surfaces will be an important fate process. nih.gov The estimated volatilization half-lives from a model river and lake are 4 hours and 5 days, respectively. nih.gov
Sorption: The estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound is 390, which suggests it will have moderate mobility in soil. nih.gov This indicates a tendency to adsorb to soil particles and sediment in aquatic systems. nih.gov
Bioconcentration: The potential for this compound to accumulate in aquatic organisms can be estimated by its bioconcentration factor (BCF). An estimated BCF of 240 suggests a high potential for bioconcentration in aquatic organisms. nih.gov
Analysis of Environmental Release from Industrial Processes
The industrial production and use of this compound, primarily as a lubricant additive and in polymer modification, can lead to its release into the environment through various waste streams. nih.gov For instance, its use in the tire rubber industry represents a potential source of environmental release. ca.gov
Ecological Impact Investigations
The ecological impact of this compound is primarily understood through its effects on aquatic organisms and its potential to accumulate in their tissues.
Aquatic Ecotoxicity Research
Research indicates that this compound and related compounds are very toxic to aquatic life. tcichemicals.comcpchem.com For the closely related compound tert-dodecyl mercaptan, a 96-hour LC50 for Oryzias latipes (Japanese rice fish) was reported as 0.38 mg/L, and a 48-hour EC50 for Daphnia magna (a small planktonic crustacean) was 0.075 mg/L. tcichemicals.com For n-octyl mercaptan, the 96-hour LC50 for Oryzias latipes was 0.326 mg/L. cpchem.com The environmental effects of this compound itself have not been adequately investigated, but it is classified as very toxic to aquatic life with long-lasting effects. tcichemicals.cominchem.org
Table 2: Aquatic Ecotoxicity Data for Related Mercaptans
| Compound | Test Organism | Endpoint | Concentration (mg/L) | Exposure Duration |
|---|---|---|---|---|
| tert-Dodecyl Mercaptan | Oryzias latipes (Japanese rice fish) | LC50 | 0.38 | 96 hours |
| tert-Dodecyl Mercaptan | Daphnia magna | EC50 | 0.075 | 48 hours |
| n-Octyl Mercaptan | Oryzias latipes (Orange-red killifish) | LC50 | 0.326 | 96 hours |
Bioaccumulation Potential Assessment
The potential for this compound to bioaccumulate in aquatic organisms is considered high. nih.gov This assessment is based on an estimated Bioconcentration Factor (BCF) of 240. nih.gov This BCF value was calculated using an estimated log Kow of 4.0. nih.gov According to standard classification schemes, a BCF of this magnitude suggests a high potential for bioconcentration, provided the compound is not metabolized by the organism. nih.gov
For comparison, a QSAR modeled BCF for n-octyl mercaptan is 11.83. cpchem.comcpchem.com For tert-dodecanethiol, a measured BCF in Danio rerio (zebra fish) was in the range of >500 to <1,950, indicating that the product may accumulate in organisms. famico.uk A measured log Kow of >6.2 for tert-dodecyl mercaptan also points to a high potential for bioaccumulation. service.gov.uk
Table 3: Bioaccumulation and Partitioning Properties
| Compound | Parameter | Value | Method |
|---|---|---|---|
| This compound | BCF | 240 | Estimated |
| This compound | log Kow | 4.0 | Estimated |
| n-Octyl Mercaptan | BCF | 11.83 | QSAR modeled |
| tert-Dodecanethiol | BCF | >500 - <1,950 | Measured (Danio rerio) |
Toxicological Mechanisms and Research Needs
Systemic Toxicological Mechanisms
The systemic toxicity of tert-Octyl mercaptan manifests through several complex mechanisms, primarily affecting the central nervous and respiratory systems.
Exposure to this compound induces a distinct pattern of central nervous system effects, characterized by an initial stimulation phase followed by profound depression. nih.govepa.gov This biphasic response distinguishes it from many other mercaptans. nih.govepa.gov
Initial signs of toxicity are indicative of CNS stimulation, including tremors and spontaneous clonic convulsions. nih.gov Research suggests that the stimulatory effects are comparable to those of other CNS stimulants like picrotoxin (B1677862) and metrazol. nih.govepa.gov The compound appears to act at various levels of the cerebrospinal axis. nih.govepa.gov Evidence for its analeptic (stimulant) action on higher CNS centers comes from observations that sub-convulsant doses stimulate respiratory and vasomotor centers and can counteract the depressive effects of barbiturates. nih.govepa.gov
Following this stimulatory phase, the toxic effects progress to CNS depression, leading to a lowering of consciousness, dizziness, coma, and unconsciousness. nih.govinchem.orgnih.govhaz-map.com
The ultimate cause of death in acute this compound poisoning is typically respiratory failure. nih.govepa.gov The initial CNS stimulation phase includes the stimulation of respiratory centers. epa.gov However, this is followed by severe respiratory depression as the toxic effects progress to the CNS depression phase. nih.govinchem.org This depression of the respiratory center in the brain leads to respiratory paralysis and death. nih.govepa.gov While inhalation can irritate the respiratory tract, the primary mechanism of respiratory failure is central in origin rather than a direct pulmonary effect. nih.govilo.org
Many mercaptans, similar to hydrogen sulfide (B99878) and cyanide, are known to exert their toxicity by interrupting cellular respiration. nih.govepa.gov They achieve this by inhibiting cytochrome oxidase, a critical enzyme in the mitochondrial electron transport chain. nih.govepa.govnih.gov This action disrupts the production of ATP, the primary energy currency of the cell. nih.gov
While the final outcome of this compound toxicity, respiratory paralysis, is similar to these compounds, its initial CNS stimulatory phase suggests a different or additional mechanism of action. nih.govepa.gov Although direct inhibition of cytochrome oxidase is a proposed mechanism for mercaptans generally, the unique biphasic CNS effects of this compound indicate that its toxicological profile is more complex and not solely explained by this pathway. nih.govepa.gov
Organ-Specific Toxicity Research
While the most prominent and acute effects of this compound are on the central nervous and respiratory systems, research on related compounds suggests potential for damage to other specific organs. Data directly detailing the hepatic and renal system damage for this compound is limited, but the broader class of mercaptans has been shown to affect these systems.
General studies on mercaptans indicate a potential for hepatotoxicity. nih.gov The liver is a primary site for the metabolism of foreign compounds, and the metabolic processes for mercaptans can lead to the formation of reactive intermediates that contribute to cellular damage. nih.gov For instance, assessments of tert-dodecyl mercaptan, a structurally related compound, have noted effects on the liver in laboratory studies. canada.cagazette.gc.ca Chronic exposure to various mercaptans may result in liver damage. iloencyclopaedia.orgscbt.com However, specific research detailing the mechanisms of this compound-induced hepatic damage is not extensively available.
Similar to the liver, the kidneys can be affected by mercaptan toxicity. nih.gov Exposure may lead to renal tubular dysfunction, which impairs the ability to excrete toxins and can cause electrolyte imbalances. nih.gov Chronic exposure to mercaptans has been associated with kidney damage. iloencyclopaedia.orgscbt.com As with the hepatic system, specific studies focusing solely on the mechanisms of renal damage from this compound are not well-documented in the available literature.
Data Tables
Table 1: Observed CNS Effects of this compound in Animal Studies
| Effect Type | Observation | Species | Citation |
|---|---|---|---|
| Stimulation | CNS stimulation, tremors, clonic convulsions | Rats, Mice | nih.gov |
| Analeptic action on respiratory and vasomotor centers | Not Specified | epa.gov | |
| Counteracted barbiturate-induced depression | Not Specified | epa.gov | |
| Depression | Central depression, lowering of consciousness, coma | Rats, Mice | nih.govhaz-map.com |
Table 2: Proposed Toxicological Mechanisms
| Mechanism | System Affected | Description | Citation |
|---|---|---|---|
| CNS Stimulation/Depression | Central Nervous System | Initial stimulation (tremors, convulsions) followed by depression (coma, unconsciousness). | nih.govepa.gov |
| Respiratory Paralysis | Respiratory System | Depression of the central respiratory control center, leading to failure. | nih.govepa.gov |
| Electron Transport Inhibition | Cellular Respiration | Proposed general mechanism for mercaptans; inhibition of cytochrome oxidase. | nih.govepa.govnih.gov |
Immunological and Sensitization Reactions
While skin sensitization is documented, the potential for respiratory sensitization is not as clearly defined. However, it is noted that individuals with pre-existing conditions like asthma, allergies, or chronic respiratory diseases should not be employed in processes where this chemical is used, suggesting a potential risk for respiratory reactions. cpchem.com Beyond industrial exposure, some research into related mercaptans suggests they can act as focal points for immunological inflammatory responses in other biological contexts. imd-berlin.de For example, mercaptans and thioethers, as decomposition products from proteins by anaerobic bacteria in pulpless teeth, can trigger local and systemic inflammatory responses that are not dependent on the dose but rather on the individual's sensitivity. imd-berlin.de
Research Gaps in Human and Animal Toxicological Data
There are significant gaps in the available toxicological data for this compound. nih.govepa.gov Comprehensive information on its effects in humans is particularly scarce, with no available data on acute lethality, nonlethal toxicity, or developmental and reproductive effects. nih.govepa.govregulations.gov
While some animal studies on acute toxicity exist, they are not sufficient to form a complete toxicological profile. nih.govepa.gov Key areas where data is lacking for this compound include:
Nonlethal Toxicity: No dedicated animal studies on the nonlethal toxic effects of the compound were found. nih.gov
Developmental and Reproductive Effects: Data on the developmental and reproductive toxicity of this compound in animals is unavailable. nih.govepa.gov
Genotoxicity: Information regarding the genotoxicity of this compound has not been found. nih.govepa.gov
Carcinogenicity: No studies on the carcinogenic potential of this compound have been identified. nih.govepa.gov This gap is also noted for the broader category of C8-C12 aliphatic thiols. oecd.org
These data gaps make it difficult to establish comprehensive safety guidelines, such as the Acute Exposure Guideline Levels (AEGLs). For this compound, data was insufficient to derive AEGL-1 (covering mild, transient effects) or AEGL-2 (covering irreversible or serious, long-lasting effects) values directly. nih.gov
Need for Comprehensive Metabolic and Toxicokinetic Studies
A critical research gap is the absence of comprehensive studies on the metabolism and toxicokinetics of this compound. nih.govepa.gov There is no available information on how the compound is absorbed, distributed, metabolized, and eliminated by the body. nih.govepa.gov This lack of data extends to the entire category of C8-C12 aliphatic thiols, for which no toxicokinetic, metabolism, or distribution studies have been identified. oecd.org
Such studies are essential for several reasons:
Hazard Identification: Understanding the metabolic pathways can reveal whether the compound is converted into more or less toxic substances.
Risk Assessment: Toxicokinetic data is crucial for determining systemic, organ, and tissue doses, which permits more accurate and quantitative risk assessments. researchgate.net
Extrapolation: This information is vital for extrapolating findings from animal studies to humans, a necessary step in setting safe exposure limits for the general population and in occupational settings.
Without these studies, assessing the potential for systemic toxicity, bioaccumulation, and long-term health effects from exposure to this compound remains a significant challenge.
Advanced Analytical Chemistry for Characterization and Detection
Chromatographic Techniques
Chromatography is a cornerstone for separating the various isomers of tert-Octyl mercaptan from each other and from other components in a sample.
Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. The choice of detector is critical for achieving the required sensitivity and selectivity.
Flame Photometric Detection (FPD): This detector is highly selective for sulfur-containing compounds. chromedia.org In an FPD, the column effluent is burned in a hydrogen-rich flame. chromedia.org Sulfur compounds, when burned, emit light at a characteristic wavelength (around 394 nm), which is detected by a photomultiplier tube. chromedia.org While FPD offers good selectivity, it can be limited by a non-linear response and potential quenching effects from co-eluting hydrocarbons. atamanchemicals.comoup.com An internal method for the measurement of tertiary dodecyl mercaptan (a related compound) using headspace GC in combination with FPD has been developed, but it has constraints such as the competing vapor-liquid equilibrium of solutes in the sample and the lack of a linear dynamic range for the FPD. atamanchemicals.comoup.com
Dual Plasma Sulfur Chemiluminescence Detection (DP-SCD): This detector provides a highly sensitive and selective method for the analysis of sulfur compounds. atamankimya.comscispace.com The DP-SCD exhibits a linear and equimolar response to sulfur compounds, overcoming some of the limitations of the FPD. scispace.comatamanchemicals.com A gas chromatographic method using low thermal mass gas chromatography (LTM-GC) combined with DP-SCD has been successfully developed for measuring tertiary dodecyl mercaptan. atamankimya.comscispace.com This method offers a high degree of sensitivity and selectivity, with a detection limit in the range of 0.5 ppm (v/v) and an analysis time of less than one minute. atamankimya.comscispace.comresearchgate.net The response is linear over four orders of magnitude with a high degree of repeatability (less than 5% RSD). atamankimya.comresearchgate.net
| Parameter | Speciated Method | Total Sulfur Method |
| Correlation Coefficient (R²) (1-1000 ppm) | 0.9994 | 0.9995 |
| Detection Limit (v/v) | 1.0 ppm | 0.5 ppm |
Table 1: Comparison of Speciated and Total Sulfur GC-DP-SCD Methods for a Related Mercaptan. oup.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds. For compounds like this compound that lack a strong UV chromophore, derivatization strategies are often employed. xjtu.edu.cn
To enhance the detectability of thiols by UV detectors in HPLC, various derivatization reagents are used to introduce a UV-absorbing tag onto the molecule. nii.ac.jpnih.gov
9-Chloromethylanthracene: This reagent reacts with aliphatic mercaptans to form their corresponding 9-anthroylmethyl sulfide (B99878) derivatives. nii.ac.jp These derivatives can then be detected by HPLC with UV absorption detection. nii.ac.jp The reaction is often catalyzed by a phase-transfer catalyst like 18-crown-6. nii.ac.jp
4,4'-Dithiodipyridine (DTDP): This reagent reacts with thiols to form a 4-TP-thiol-derivative, which can be analyzed by HPLC coupled with mass spectrometry. unipd.it
The detection of thiols often involves chemical derivatization or labeling, followed by chromatographic separation and quantitative detection. nih.gov
Hyphenated techniques combine the separation power of chromatography with the detection specificity of mass spectrometry. ijpsjournal.com
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This technique offers high sensitivity and selectivity for the quantification of various compounds. govinfo.govmdpi.com The process involves separation by LC followed by ionization and detection by two mass analyzers in series. researchgate.net This allows for the selection of a specific parent ion and the monitoring of its characteristic fragment ions, significantly reducing matrix interference. researchgate.net For example, a method for analyzing prothioconazole (B1679736) residues involved extraction and LC/MS/MS quantitation. govinfo.gov
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Methods
Spectroscopic methods provide detailed information about the molecular structure of compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. numberanalytics.comcicbiomagune.es It provides information about the connectivity of atoms and their chemical environment. tjnpr.org
¹H NMR and ¹³C NMR: One-dimensional NMR techniques like ¹H (proton) and ¹³C (carbon-13) NMR provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule. cicbiomagune.es For this compound, which is an isomeric mixture, the NMR spectra would be complex, showing multiple signals corresponding to the different isomeric structures. A ¹H NMR spectrum of this compound has been recorded using a BRUKER AC-300 instrument. nih.gov
2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between different atoms within the molecule, which is crucial for elucidating the exact structures of the various isomers of this compound. cicbiomagune.estjnpr.org These advanced experiments provide priceless information for structural elucidation. tjnpr.org
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable analytical technique for the characterization of this compound, providing insights into its molecular structure through the identification of characteristic vibrational modes. The FT-IR spectrum of this compound exhibits distinct absorption bands that correspond to the stretching and bending vibrations of its functional groups.
The most prominent and characteristic absorption band for this compound is that of the S-H stretching vibration. This band is typically observed in the region of 2600-2550 cm⁻¹. The presence of a sharp band in this region is a strong indicator of the mercaptan functional group.
Other significant absorption bands in the FT-IR spectrum of this compound include those associated with the C-H bonds of the tert-octyl group. Asymmetrical and symmetrical stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are typically found in the 2960-2850 cm⁻¹ range. Furthermore, C-H bending vibrations for the methyl and methylene groups can be observed around 1465 cm⁻¹ and 1365 cm⁻¹, respectively. The presence of the tert-butyl group gives rise to characteristic bands in the 1400 to 700 cm⁻¹ region. researchgate.net
A study on the flexibilizing effect of mercaptans in epoxy systems utilized FT-IR to monitor curing reactions. scielo.br The disappearance of the S-H band and changes in other spectral regions can provide information about the involvement of the mercaptan in chemical reactions. scielo.br While specific spectral data for this compound was not the primary focus of this particular study, the principles of using FT-IR to track reactions involving mercaptans are well-established. scielo.brscielo.br
The table below summarizes the characteristic FT-IR absorption bands for this compound.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| S-H Stretch | 2600-2550 | Weak to Medium, Sharp |
| C-H Stretch (Alkyl) | 2960-2850 | Strong |
| C-H Bend (Methyl/Methylene) | ~1465 and ~1365 | Medium |
| C-S Stretch | 710-570 | Weak to Medium |
| Note: The exact peak positions and intensities can vary slightly depending on the sample preparation and the specific instrument used. |
Electrochemical Methods
Electrochemical methods offer sensitive and selective means for the detection and quantification of this compound. These techniques are based on the electrochemical properties of the thiol group, which can be oxidized or can react with metal ions at an electrode surface.
Amperometric titration is a widely used electrochemical technique for the determination of mercaptans, including this compound. This method relies on the measurement of the current flowing between a working electrode and a reference electrode as a function of the volume of added titrant. The endpoint of the titration is indicated by a sharp change in the current.
A common approach for the amperometric titration of mercaptans involves the use of a rotating platinum electrode (RPE) as the indicator electrode. upenn.eduacs.orgresearcher.life The rotation of the electrode ensures a constant and reproducible mass transport of the analyte to the electrode surface, resulting in a stable and measurable diffusion current. scribd.com
The titration is typically carried out by adding a solution of a metal ion that forms a stable precipitate or a complex with the mercaptan. Silver nitrate (B79036) (AgNO₃) is a frequently used titrant. upenn.eduacs.orgresearcher.life The reaction between this compound (R-SH) and silver nitrate is as follows:
R-SH + Ag⁺ → R-SAg + H⁺
During the titration, the silver ions react with the mercaptan, and as long as there is an excess of mercaptan, the concentration of free silver ions in the solution remains very low. Consequently, the current measured at the rotating platinum electrode is minimal. upenn.edu Once all the mercaptan has reacted, the addition of excess silver nitrate leads to an increase in the concentration of free silver ions, which can be reduced at the electrode, causing a sharp increase in the current. The endpoint of the titration is determined from the intersection of the two linear portions of the titration curve (current vs. volume of titrant).
The titration is often performed in an ammoniacal medium to prevent the interference of chloride ions. upenn.edu The method is known for its simplicity, speed, and the use of relatively inexpensive apparatus. upenn.edu
Emerging Research Areas and Future Academic Directions
Novel Catalytic Applications Beyond Polymerization
The unique electronic and steric properties of tert-Octyl mercaptan, owing to its bulky tertiary alkyl group and the reactive thiol moiety, make it an intriguing candidate for applications in catalysis beyond its traditional role as a chain transfer agent.
The sulfur atom in this compound possesses lone pairs of electrons that can readily coordinate with transition metals, forming tert-octylthiolate complexes. While extensive research has been conducted on transition metal complexes with various thiolate ligands, the specific use of tert-octylthiolate as a ligand in catalysis is an area that remains largely unexplored. The bulky tert-octyl group can provide significant steric hindrance around a metal center, potentially influencing the selectivity of catalytic reactions. This steric bulk could be advantageous in processes where control over the access of substrates to the catalytic site is crucial for achieving a desired product distribution.
Recent advancements in catalysis have highlighted the concept of "metal-ligand cooperation," where the ligand is not a passive spectator but actively participates in the catalytic cycle. Thiols and thiolates have been investigated as "transient cooperative ligands," which can reversibly bind to a metal center and facilitate bond activation. The potential for this compound to act in such a capacity, where the thiol proton and the sulfur atom can participate in substrate activation, opens up new avenues for catalyst design. For instance, in reactions involving proton transfer steps, the thiol group could act as a proton shuttle.
Future research in this area could focus on the synthesis and characterization of novel transition metal complexes with tert-octylthiolate ligands. The catalytic activity of these complexes could then be evaluated in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and hydroformylations. A key area of investigation would be to understand how the steric and electronic properties of the tert-octylthiolate ligand influence the catalytic performance in comparison to less bulky or electronically different thiolates.
Demercaptanization, or "sweetening," is a critical process in the petroleum industry to remove odorous and corrosive mercaptans from hydrocarbon streams. slideshare.net Common methods involve the oxidation of mercaptans to less harmful disulfides. slideshare.net While various catalytic systems are employed for this purpose, the specific role and efficiency of this compound in these processes is not well-documented in academic literature.
The Merox process, a widely used sweetening technology, utilizes a catalyst to promote the oxidation of mercaptans in an alkaline environment. slideshare.net The reactivity of different mercaptans in this process can vary depending on their molecular structure. Higher molecular weight and branched mercaptans, such as this compound, may exhibit different reactivity and solubility in the caustic phase compared to smaller, linear mercaptans.
A potential research direction is to investigate the kinetics and mechanism of this compound oxidation under conditions relevant to industrial sweetening processes. Such studies could provide valuable data for optimizing existing demercaptanization technologies and for the development of new catalytic systems tailored for the removal of bulky mercaptans. Furthermore, exploring the use of this compound as a model compound for studying the fundamental aspects of mercaptan oxidation catalysis could yield insights applicable to a broader range of sulfur compounds.
Interdisciplinary Research
The application of this compound is expanding beyond traditional chemistry and into interdisciplinary fields such as mineral processing and material science, where its surface-active properties are of particular interest.
In the field of mineral flotation, thiol-containing compounds are widely used as collectors to selectively render valuable minerals hydrophobic, allowing them to be separated from gangue. The interaction between these collectors and mineral surfaces is a complex phenomenon governed by factors such as the mineral's crystal structure, surface composition, and the collector's molecular architecture.
Research has shown that the adsorption of thiol collectors onto sulfide (B99878) minerals like pyrite (FeS₂) and sphalerite (ZnS) can occur through various mechanisms, including chemisorption and electrochemical reactions. While studies have investigated the adsorption of various alkyl thiols on these surfaces, detailed investigations into the specific adsorption mechanisms of this compound are scarce. A study on tert-dodecyl mercaptan, a larger analogue, suggested strong interaction with sphalerite. mdpi.com This indicates that the branched structure of this compound could lead to unique adsorption behaviors.
Future research could employ surface-sensitive analytical techniques, such as X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM), coupled with theoretical modeling, to elucidate the adsorption mechanism of this compound on different mineral facets. Understanding how the bulky tert-octyl group influences the packing density and orientation of the adsorbed molecules on the mineral surface could lead to the design of more selective and efficient flotation collectors. For instance, the steric hindrance of the tert-octyl group might prevent the formation of a densely packed monolayer, which could affect the hydrophobicity imparted to the mineral.
| Oxidative Dimerization | Oxidation of two thiol molecules to form a disulfide that adsorbs on the surface. | Possible, especially on mineral surfaces that can act as oxidizing agents. The steric bulk may hinder the dimerization process. |
This table is generated based on general principles of thiol adsorption and is intended for illustrative purposes. Specific experimental data for this compound is needed for confirmation.
The ability of thiols to bind to the surface of various materials has led to their use in the synthesis and functionalization of nanoparticles and the formation of self-assembled monolayers (SAMs).
In the realm of nanotechnology, thiol-containing molecules are frequently used as capping agents to control the growth and stabilize colloidal suspensions of quantum dots (QDs) and other nanoparticles. bohrium.comnih.gov The choice of capping agent is crucial as it influences the nanoparticle's size, shape, and optical properties. While a variety of thiols have been investigated as capping agents, the use of this compound in this context is not extensively reported. The branched structure of this compound could offer a different steric environment around the nanoparticle surface compared to linear thiols, potentially leading to nanoparticles with novel properties. For example, the bulkiness of the tert-octyl group might limit the density of ligands on the surface, which could affect the quantum confinement and surface passivation of QDs.
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed by the spontaneous adsorption of molecules onto a surface. Thiol-based SAMs on gold and other noble metal surfaces are a well-established area of research with applications in sensors, electronics, and biocompatible coatings. The structure and properties of these SAMs are highly dependent on the molecular structure of the thiol. The use of bulky and branched thiols can disrupt the formation of highly ordered, crystalline SAMs, leading to more amorphous or liquid-like films. Investigating the formation of SAMs from this compound could provide insights into the role of molecular geometry in the self-assembly process and could lead to the development of functional surfaces with unique wetting, adhesion, or barrier properties.
Identified Research Gaps and Prospective Studies
The exploration of this compound beyond its conventional applications has revealed several key research gaps that present exciting opportunities for future academic studies:
Fundamental Coordination Chemistry: There is a significant lack of fundamental studies on the coordination chemistry of tert-octylthiolate with a wide range of transition metals. Characterizing the structure, bonding, and reactivity of such complexes is essential for unlocking their potential in catalysis.
Catalytic Activity Screening: A systematic evaluation of the catalytic activity of tert-octylthiolate-metal complexes in various organic reactions is needed. This would help to identify promising areas where the unique steric and electronic properties of this ligand can be exploited.
Mechanistic Studies in Demercaptanization: The precise role and reaction mechanism of this compound in industrial demercaptanization processes remain unclear. Mechanistic studies could lead to process improvements and the design of more efficient catalysts.
Surface Science Investigations: There is a dearth of surface-sensitive studies on the adsorption of this compound on well-defined mineral surfaces. Such studies are crucial for understanding its behavior as a flotation collector and for the rational design of new mineral processing reagents.
Nanomaterial Synthesis and Functionalization: The potential of this compound as a capping agent for controlling the synthesis and properties of a variety of nanoparticles, including quantum dots, metal oxides, and metallic nanoparticles, is an underexplored area.
Self-Assembled Monolayer Formation: A detailed investigation into the self-assembly of this compound on different substrates would contribute to the fundamental understanding of SAM formation and could lead to new functional surfaces.
Prospective studies should aim to fill these gaps through a combination of synthetic chemistry, advanced analytical techniques, and computational modeling. Such research will not only expand the application scope of this compound but also contribute to a deeper understanding of the fundamental principles governing catalysis, surface science, and materials chemistry.
In-depth Studies on Abiotic Degradation Kinetics
The abiotic degradation of this compound is a key factor in determining its environmental persistence. While initial estimates have been made, there is a significant need for more detailed kinetic studies to refine our understanding of its transformation in various environmental compartments.
One of the primary pathways for the atmospheric degradation of this compound is its reaction with photochemically-produced hydroxyl radicals. nih.gov The vapor-phase reaction of t-octyl mercaptan with these radicals has an estimated half-life of approximately 11 hours, based on a calculated rate constant of 3.5 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov However, this value is derived from structure-activity relationship (SAR) models and awaits experimental verification under various atmospheric conditions. Future research should focus on laboratory-based measurements of this rate constant to validate and refine current models.
While this compound is not expected to undergo significant hydrolysis due to the absence of hydrolyzable functional groups, and it does not absorb light at wavelengths greater than 290 nm, making direct photolysis by sunlight unlikely, other abiotic degradation pathways may be relevant. nih.gov For instance, the role of other atmospheric oxidants, such as nitrate (B79036) radicals (NO₃) and ozone (O₃), in the degradation of this compound has not been thoroughly investigated. uea.ac.uk Studies on the co-oxidation of mercaptans with other compounds, such as olefins, have shown the potential for sediment formation, indicating complex reaction pathways that could influence the environmental fate of this compound. osti.gov
Future in-depth studies should therefore aim to:
Experimentally determine the rate constants for the reaction of this compound with key atmospheric oxidants, including hydroxyl radicals, nitrate radicals, and ozone, over a range of environmentally relevant temperatures and pressures.
Investigate the potential for indirect photolysis, where other substances in the environment absorb light and initiate the degradation of this compound.
Elucidate the degradation products formed through various abiotic pathways to better understand the full environmental impact of this compound.
Table 1: Estimated Abiotic Degradation Parameters for this compound
| Degradation Process | Rate Constant / Parameter | Estimated Half-life | Notes |
| Atmospheric Oxidation (with OH radicals) | 3.5 x 10⁻¹¹ cm³/molecule-sec at 25°C | ~11 hours | Based on structure estimation methods. nih.gov |
| Hydrolysis | Not expected to be significant | - | Lacks hydrolyzable functional groups. nih.gov |
| Direct Photolysis | Not expected to be significant | - | Does not absorb at wavelengths >290 nm. nih.gov |
Comprehensive Bioaccumulation and Ecotoxicity Assessments
The potential for this compound to bioaccumulate in organisms and exert toxic effects on ecosystems is a critical area for future research. While it is classified as very toxic to aquatic life with long-lasting effects, detailed assessments across different trophic levels are lacking. tcichemicals.comuwaterloo.ca
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration in the organism that is greater than in the surrounding medium. chemsafetypro.com The bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water at steady state, is a key indicator of bioaccumulation potential. chemsafetypro.comcefas.co.uk For organic substances, the octanol-water partition coefficient (Kow) is often used as a screening tool for bioaccumulation potential. chemsafetypro.comecetoc.org
In terms of ecotoxicity, while acute toxicity data are available for some related compounds, there is a need for more comprehensive studies on the chronic and sublethal effects of this compound. For instance, the 48-hour LC50 for n-octyl mercaptan in Daphnia magna is 0.024 mg/L, and the 21-day no-observed-effect concentration (NOEC) is as low as 0.0011 mg/L, highlighting the potential for significant long-term impacts at low concentrations. oecd.org Future ecotoxicity assessments for this compound should include:
Chronic toxicity studies to determine the long-term effects on survival, growth, and reproduction of sensitive aquatic species.
Investigations into the sublethal effects of the compound, such as impacts on behavior, physiology, and endocrine function.
Sediment and soil toxicity testing to understand its impact on benthic and terrestrial organisms. esaa.org
Table 2: Ecotoxicity Data for Related C8 Thiols
| Organism | Compound | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Oryzias latipes (Orange-red killifish) | n-Octyl mercaptan | LC50 | 0.326 | 96 hours | cpchem.com |
| Daphnia magna (Water flea) | n-Octyl mercaptan | LC50 | 0.024 | 48 hours | oecd.org |
| Daphnia magna (Water flea) | n-Octyl mercaptan | NOEC | 0.0011 | 21 days | oecd.org |
Advanced Modeling of Environmental and Biological Interactions
Environmental fate models are powerful tools for integrating data on a chemical's properties, emissions, and environmental characteristics to predict its distribution and concentration in the environment. researchgate.netup.ptrsc.org For this compound, the application of advanced modeling techniques can help to synthesize existing data, identify knowledge gaps, and predict potential environmental risks.
Current modeling for this compound is limited. A model of gas/particle partitioning in the atmosphere predicts that it will exist solely as a vapor. nih.gov A Level III fugacity model for the broader category of C8-C12 aliphatic thiols suggests that these compounds will primarily partition to water and soil. oecd.org These initial modeling efforts provide a foundational understanding but lack the detail needed for comprehensive risk assessment.
Future research should focus on the development and application of more sophisticated environmental fate and transport models. nih.govmdpi.com These models could be used to:
Predict the partitioning of this compound between air, water, soil, and sediment under various environmental scenarios.
Estimate the long-range transport potential of the compound in the atmosphere.
Model its bioaccumulation in food webs to predict concentrations in higher trophic level organisms.
Develop quantitative structure-activity relationship (QSAR) models to predict the toxicity of this compound and its degradation products to a wider range of organisms.
By integrating detailed kinetic data from abiotic degradation studies and comprehensive ecotoxicity and bioaccumulation data, these advanced models can provide a more holistic view of the environmental and biological interactions of this compound. This will be crucial for developing effective risk management strategies and ensuring the protection of environmental health.
Q & A
Q. What analytical techniques are recommended for characterizing tert-Octyl mercaptan in experimental workflows?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for identifying and quantifying tert-Octyl mercaptan due to its volatility and sulfur content. GC-MS is particularly effective for detecting trace impurities, while HPLC can separate derivatives for stability studies. Calibration curves using certified reference materials (e.g., 100 µg/mL in hexane) ensure accuracy .
Q. How should this compound be safely stored and handled in laboratory settings?
Store in fireproof, ventilated areas away from oxidizers, strong acids/bases, and ignition sources. Use inert, sealed containers to prevent leakage. Ground metal containers during transfers to avoid static discharge. Personal protective equipment (PPE) like nitrile gloves and fume hoods are mandatory due to its 6.1+3 hazard classification (toxic and flammable) .
Q. What are the critical parameters for synthesizing this compound with high purity?
Optimize reaction conditions (e.g., temperature, catalyst loading) during thiolation of tert-octanol. Monitor intermediates via FTIR for thiol (-SH) group formation. Post-synthesis, purify via fractional distillation under reduced pressure to isolate ≥98% purity. Validate purity using NMR and elemental analysis .
Advanced Research Questions
Q. How can contradictory data on this compound’s environmental persistence be resolved?
Discrepancies often arise from varying test conditions (e.g., pH, microbial activity). Conduct controlled biodegradation studies using OECD 301 protocols, comparing aerobic/anaerobic conditions. Pair with computational models (e.g., EPI Suite) to predict half-lives and validate with LC-MS/MS metabolite tracking .
Q. What mechanistic insights explain this compound’s reactivity in radical polymerization?
Its branched structure enhances chain-transfer efficiency. Use electron paramagnetic resonance (EPR) to monitor radical quenching kinetics. Compare rate constants (ktr) with linear mercaptans (e.g., n-octyl) under identical conditions. Density functional theory (DFT) simulations can model steric effects on transition states .
Q. What strategies mitigate interference in quantifying this compound in complex matrices?
Derivatize with maleimide or iodoacetamide to enhance HPLC-UV detection specificity. For biological samples, employ solid-phase microextraction (SPME) coupled with GC-MS. Validate recovery rates (≥85%) using spike-and-recovery experiments in representative matrices (e.g., soil, plasma) .
Methodological Guidelines
Key Research Gaps
- Kinetic Studies : Lack of Arrhenius parameters for thermal decomposition above 150°C.
- Ecotoxicity : Limited data on chronic effects in aquatic invertebrates (e.g., Daphnia magna).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
